(1h-Benzimidazol-2-ylmethoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

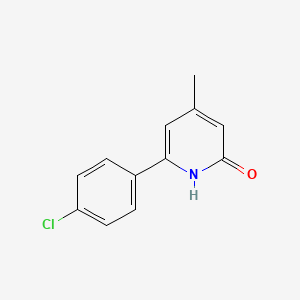

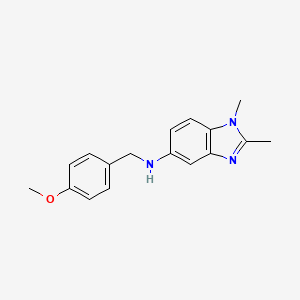

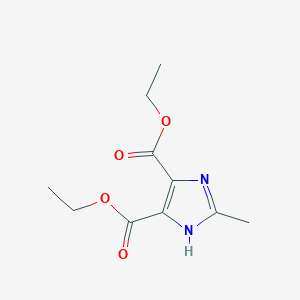

“(1h-Benzimidazol-2-ylmethoxy)acetic acid”, also known as BAMAA, is a chemical compound with the molecular formula C11H10N2O3. It has a molecular weight of 206.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “(1h-Benzimidazol-2-ylmethoxy)acetic acid” is 1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) . This indicates that the molecule consists of a benzimidazole ring attached to a methoxy group and an acetic acid group.Physical And Chemical Properties Analysis

“(1h-Benzimidazol-2-ylmethoxy)acetic acid” is a solid substance at room temperature . It has a molecular weight of 206.2 .Scientific Research Applications

Anticancer Research

(1h-Benzimidazol-2-ylmethoxy)acetic acid: derivatives have shown promise as potential anticancer agents. The structure of benzimidazole is similar to nucleotides found in the human body, which makes it a candidate for anticancer drug design. Modifications to the benzimidazole core can significantly affect the compound’s bioactivity against various cancer cell lines, such as lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells .

Pharmacological Profile Enhancement

The benzimidazole nucleus is a part of (1h-Benzimidazol-2-ylmethoxy)acetic acid and is known for its wide range of pharmacological applications. By altering the functional groups on the benzimidazole core, researchers can enhance the bioactivity of the compound for various therapeutic applications .

Synthesis of Benzimidazole Derivatives

The compound serves as a precursor in the synthesis of benzimidazole derivatives. These derivatives are synthesized with high yield and efficiency, and their structures can be easily modified to improve their pharmacological profiles .

Drug Development

Due to its structural analogy with nucleotides, (1h-Benzimidazol-2-ylmethoxy)acetic acid and its derivatives are being intensively studied for the development of new drugs, particularly as a new generation of anticancer agents .

Material Science

In material science, the compound could be used to create novel materials with specific properties, such as increased durability or enhanced conductivity, by incorporating the benzimidazole moiety into polymers or other materials .

Chemical Synthesis

The compound is used in chemical synthesis as a building block for creating complex molecules. Its reactivity allows for the formation of various chemical bonds, making it a versatile reagent in organic synthesis .

properties

IUPAC Name |

2-(1H-benzimidazol-2-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDVGPTWGIYAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349581 |

Source

|

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1h-Benzimidazol-2-ylmethoxy)acetic acid | |

CAS RN |

783284-17-3 |

Source

|

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)

![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)